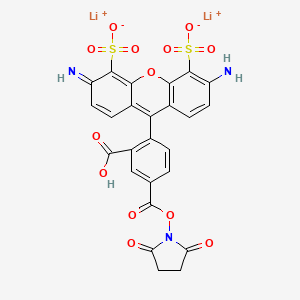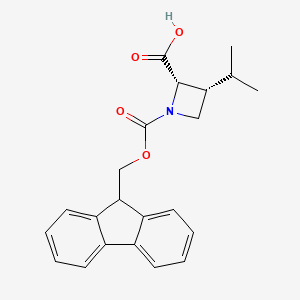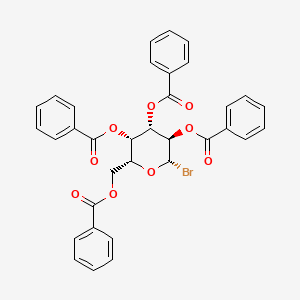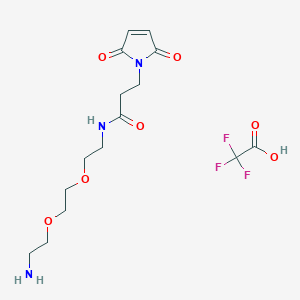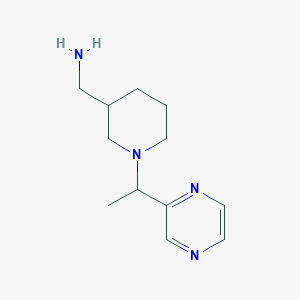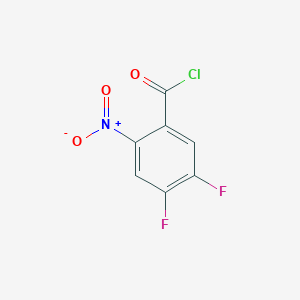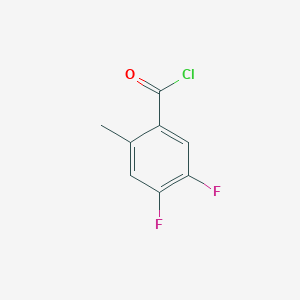
4,5-Difluoro-2-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and a methyl group at the 2 position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,5-Difluoro-2-methylbenzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 4,5-difluoro-2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows:
4,5-Difluoro-2-methylbenzoic acid+SOCl2→4,5-Difluoro-2-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoro-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions to introduce the 4,5-difluoro-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Applications De Recherche Scientifique
4,5-Difluoro-2-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4,5-difluoro-2-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoyl chloride: Similar structure but lacks the fluorine atoms.
4,5-Difluorobenzoyl chloride: Similar structure but lacks the methyl group.
4-Fluoro-2-methylbenzoyl chloride: Similar structure but has only one fluorine atom.
Uniqueness
4,5-Difluoro-2-methylbenzoyl chloride is unique due to the presence of both fluorine atoms and a methyl group, which can influence its reactivity and the properties of the compounds derived from it. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C8H5ClF2O |
|---|---|
Poids moléculaire |
190.57 g/mol |
Nom IUPAC |
4,5-difluoro-2-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3 |
Clé InChI |
FKPUDOJHYUYOHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


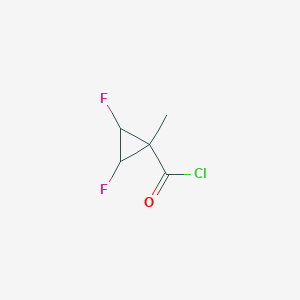
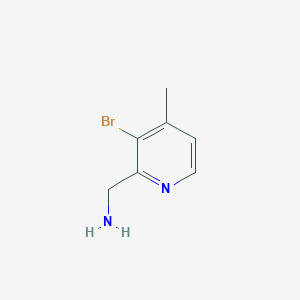
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)


